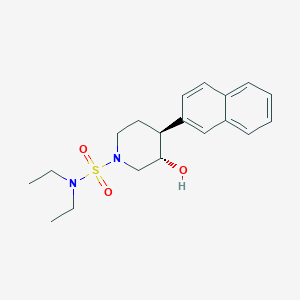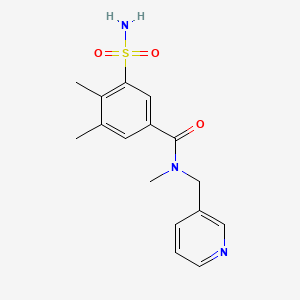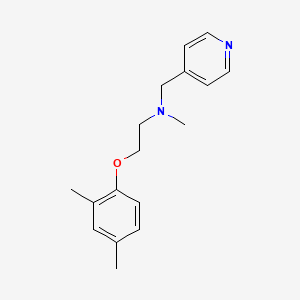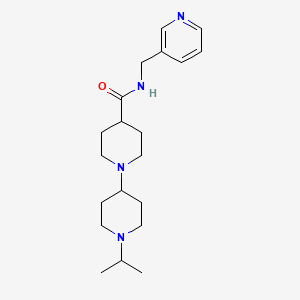
2-(2,2-diphenylethyl)-4-(4-pentenoyl)morpholine
Overview
Description
2-(2,2-diphenylethyl)-4-(4-pentenoyl)morpholine, also known as DPPEPM, is a synthetic compound that has been of significant interest to the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2,2-diphenylethyl)-4-(4-pentenoyl)morpholine is not fully understood. However, it is believed to act through multiple pathways, including inhibition of histone deacetylases, modulation of ion channels, and activation of signaling pathways.
Biochemical and Physiological Effects
2-(2,2-diphenylethyl)-4-(4-pentenoyl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate neurotransmitter release and synaptic plasticity in the brain.
Advantages and Limitations for Lab Experiments
2-(2,2-diphenylethyl)-4-(4-pentenoyl)morpholine has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. However, it also has limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-(2,2-diphenylethyl)-4-(4-pentenoyl)morpholine. One direction is to further investigate its antitumor activity and potential use as an anticancer agent. Another direction is to explore its potential as a neuroprotective agent and its effects on cognitive function. Additionally, further studies are needed to understand its mechanism of action and to develop more potent and selective derivatives.
Scientific Research Applications
2-(2,2-diphenylethyl)-4-(4-pentenoyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 2-(2,2-diphenylethyl)-4-(4-pentenoyl)morpholine has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
In drug discovery, 2-(2,2-diphenylethyl)-4-(4-pentenoyl)morpholine has been used as a lead compound to develop new drugs with improved pharmacological properties. For example, 2-(2,2-diphenylethyl)-4-(4-pentenoyl)morpholine derivatives have been synthesized with increased potency and selectivity for specific targets.
In neuroscience, 2-(2,2-diphenylethyl)-4-(4-pentenoyl)morpholine has been studied for its effects on the central nervous system. It has been shown to have neuroprotective effects against oxidative stress and to enhance cognitive function in animal models.
properties
IUPAC Name |
1-[2-(2,2-diphenylethyl)morpholin-4-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-2-3-14-23(25)24-15-16-26-21(18-24)17-22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h2,4-13,21-22H,1,3,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWRQVKZPMARQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diphenylethyl)-4-(4-pentenoyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3813672.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,2,6-trimethylquinoline-4-carboxamide](/img/structure/B3813677.png)


![N,1,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B3813720.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B3813725.png)
![8-(5-propylpyrimidin-2-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3813729.png)


![7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3813750.png)
![methyl {4-[(8-fluoroquinolin-2-yl)carbonyl]-3-methyl-2-oxopiperazin-1-yl}acetate](/img/structure/B3813758.png)

![6-ethyl-2-morpholin-4-yl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B3813768.png)
